molecular formula C22H22NP B8209891 9-[2-(Diethylphosphino)phenyl]-9H-carbazole CAS No. 1308652-66-5

9-[2-(Diethylphosphino)phenyl]-9H-carbazole

Cat. No.: B8209891
CAS No.: 1308652-66-5
M. Wt: 331.4 g/mol
InChI Key: ZLZCILUROWCDNR-UHFFFAOYSA-N
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Description

9-[2-(Diethylphosphino)phenyl]-9H-carbazole is an organophosphorus compound that features a carbazole core substituted with a diethylphosphino group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(Diethylphosphino)phenyl]-9H-carbazole typically involves the following steps:

    Starting Materials: The synthesis begins with carbazole and 2-bromophenyl diethylphosphine.

    Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the coupling reaction.

    Procedure: The carbazole is reacted with 2-bromophenyl diethylphosphine in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-[2-(Diethylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Coordination: The phosphine group can coordinate to transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphine group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

    Coordination: Transition metals like palladium, platinum, or rhodium can form complexes with the phosphine group under appropriate conditions.

Major Products

    Phosphine Oxides: Formed from the oxidation of the phosphine group.

    Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution reactions.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

9-[2-(Diethylphosphino)phenyl]-9H-carbazole has several scientific research applications:

    Catalysis: It can act as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Medicinal Chemistry:

    Coordination Chemistry: Used to study the coordination behavior of phosphine ligands with various metals.

Mechanism of Action

The mechanism by which 9-[2-(Diethylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its ability to act as a ligand. The diethylphosphino group can coordinate to metal centers, influencing the electronic and steric properties of the resulting complexes. This coordination can facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Similar Compounds

    9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole: Similar structure but with dicyclohexylphosphino group.

    2-[2-(Dicyclohexylphosphino)phenyl]-N-methylindole: Features an indole core instead of carbazole.

    2-(Di-tert-butylphosphino)-1-(2-methoxyphenyl)-1H-pyrrole: Contains a pyrrole core and di-tert-butylphosphino group.

Uniqueness

9-[2-(Diethylphosphino)phenyl]-9H-carbazole is unique due to its specific combination of a carbazole core and a diethylphosphino group. This combination imparts distinct electronic and steric properties, making it particularly useful in catalysis and materials science applications. The diethylphosphino group provides a balance of steric bulk and electronic donation, which can be fine-tuned for specific applications.

Properties

IUPAC Name

(2-carbazol-9-ylphenyl)-diethylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22NP/c1-3-24(4-2)22-16-10-9-15-21(22)23-19-13-7-5-11-17(19)18-12-6-8-14-20(18)23/h5-16H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZCILUROWCDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)C1=CC=CC=C1N2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264081
Record name 9-[2-(Diethylphosphino)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308652-66-5
Record name 9-[2-(Diethylphosphino)phenyl]-9H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308652-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-[2-(Diethylphosphino)phenyl]-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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